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Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

Cat. No.: B146019

A detailed analysis of the anticancer, cardiovascular, and anti-inflammatory properties of
various 3-Amino-1,2-propanediol derivatives reveals their potential as versatile therapeutic
scaffolds. This guide provides a comparative overview of their biological activities, supported by
experimental data, detailed methodologies, and visual representations of the underlying
signaling pathways.

Anticancer Activity against Pancreatic Ductal
Adenocarcinoma (PDAC)

A series of 3-amino-1,2,4-triazine derivatives incorporating the 3-Amino-1,2-propanediol
moiety have demonstrated significant cytotoxic activity against human pancreatic cancer cell
lines, including KRAS-mutant (PSN-1) and KRAS-wild-type (BxPC-3) cells. These compounds
have been shown to be more potent than the reference PDK inhibitor, DAP (3-amino-1,2-
propanediol).[1][2] The mechanism of action is linked to the inhibition of Pyruvate
Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer cell metabolism.[3][4][5][6][7][8]

Comparative Cytotoxicity Data (IC50, pM)
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Compound/Derivati PSN-1 (KRAS- BxPC-3 (KRAS-
. Reference

ve mutant) wild-type)
DAP (Reference) 78.2 87.4 [8]
Derivative 5i Data not available Data not available [8]
Indolyl-7-azaindolyl

o >50 >50 [11[2]
triazine 4a
Indolyl-7-azaindolyl

o 15.3 20.1 [1][2]
triazine 4c
Indolyl-7-azaindolyl

o 1.8 35 [1][2]
triazine 4h
Indolyl-7-azaindolyl

2.5 4.1 [1](2]

triazine 5h

Note: The above data is compiled from multiple sources and direct comparison should be made
with caution. The inhibitory concentrations (IC50) represent the concentration of the compound
required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the 3-amino-1,2,4-triazine derivatives was evaluated using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

o Cell Seeding: Pancreatic cancer cells (PSN-1 and BxPC-3) were seeded in 96-well plates at
a density of 3 x 108 cells per well.

o Compound Treatment: After 24 hours of incubation, the cells were treated with various
concentrations of the test compounds for 72 hours.

o MTT Addition: Following the treatment period, 10 pL of MTT solution (5 mg/mL in PBS) was
added to each well, and the plates were incubated for an additional 4 hours at 37°C.

e Formazan Solubilization: The medium was then removed, and 100 pL of dimethyl sulfoxide
(DMSO) was added to each well to dissolve the formazan crystals.
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o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.
e IC50 Calculation: The IC50 values were calculated using a four-parameter logistic model.

Signaling Pathway: PDK1 in Pancreatic Cancer

The 3-amino-1,2,4-triazine derivatives exert their anticancer effects by inhibiting the PDK1
signaling pathway, which is crucial for the metabolic adaptation of cancer cells.[3][4][5][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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